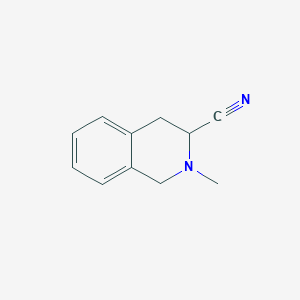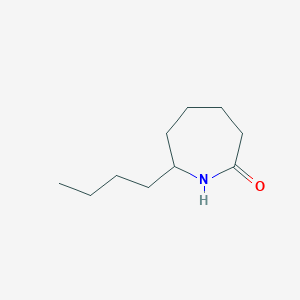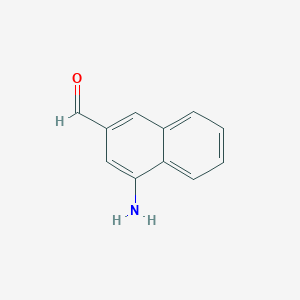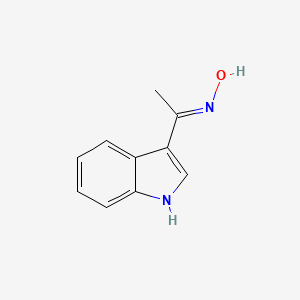![molecular formula C12H9N B11914554 2H-Indeno[2,1-c]pyridine CAS No. 244-41-7](/img/structure/B11914554.png)
2H-Indeno[2,1-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indeno[2,1-c]pyridine is a heterocyclic compound that features a fused ring system consisting of an indene and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing 2H-Indeno[2,1-c]pyridine involves a three-component domino reaction. This reaction typically includes the cleavage of a carbon-carbon bond under transition-metal-free conditions. The process involves mixing three common starting materials in ethanol in the presence of 20 mol % sodium hydroxide under microwave irradiation conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route provides a scalable and efficient approach that could be adapted for industrial applications. The use of microwave irradiation and common reagents makes this method potentially suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2H-Indeno[2,1-c]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
2H-Indeno[2,1-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2H-Indeno[2,1-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
1H-Indeno[2,1-b]pyridine: This compound has a similar fused ring system but differs in the position of the nitrogen atom in the pyridine ring.
2H-Indeno[2,1-c]pyridazine: This compound features an additional nitrogen atom in the ring system.
Uniqueness: 2H-Indeno[2,1-c]pyridine is unique due to its specific ring fusion and the position of the nitrogen atom, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
244-41-7 |
|---|---|
Formule moléculaire |
C12H9N |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H |
Clé InChI |
KIPLRLPCPJUKIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=CNC=CC3=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11914483.png)












